1,4-Anhydro-1,5-dihydroxy-empagliflozin
Description
Properties
Molecular Formula |
C₂₃H₂₇ClO₇ |
|---|---|
Molecular Weight |
450.91 |
Synonyms |
Empagliflozin Impurity 2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Molecular Properties
Key Observations :
- All analogues share the same molecular formula and weight as empagliflozin, but stereochemical modifications significantly impact their biological activity and metabolic stability.
Analytical and Functional Comparisons
Table 2: Analytical and Pharmacological Data
Preparation Methods
Lithiation and Coupling-Based Synthesis
The foundational approach to synthesizing 1,4-anhydro-1,5-dihydroxy-empagliflozin involves lithiation and coupling reactions. As described in U.S. Patent 10,913,762, the process begins with the lithiation of 4-bromo-1-chloro-2-(4-methoxybenzyl)-benzene using n-butyllithium in tetrahydrofuran (THF). The resulting lithium intermediate is coupled with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucopyranone, followed by acid quenching with methanesulfonic acid (MsOH) in methanol. This step forms a pentahydroxy intermediate, which undergoes reduction with triethylsilane (EtSiH) and boron trifluoride etherate (BF-OEt) to yield empagliflozin precursors.
During these steps, this compound may form as a byproduct due to incomplete protection of hydroxyl groups or premature deprotection. For instance, the use of titanium tetrachloride (TiCl) in the reduction of intermediates can lead to unintended ring formation, generating the anhydro derivative.
Table 1: Key Steps in Lithiation-Coupling Synthesis
Continuous Flow Chemistry Approach
European Patent EP4023644A1 introduces a continuous flow process to enhance the scalability and purity of empagliflozin synthesis. The lithiation step is conducted in a flow reactor, ensuring precise temperature control (-30°C to -10°C) and minimizing side reactions. The intermediate is subsequently reduced in the presence of molecular sieves (3Å), which adsorb water and prevent hydrolysis of sensitive intermediates. This method reduces critical impurities, including this compound, to below 0.15%.
Key Reaction Steps and Optimization
Role of Protecting Groups
The selection of protecting groups significantly impacts the formation of this compound. For example, the use of tert-butyldimethylsilyl (TBDMS) groups in early synthesis steps prevents unwanted cyclization. However, incomplete silylation or premature deprotection during workup can lead to hydroxyl group exposure, facilitating intramolecular ether formation (1,4-anhydro structure).
Reduction Conditions
The reduction of the ketone intermediate to the secondary alcohol is a critical juncture. Employing EtSiH with BF-OEt in dichloromethane at 0°C achieves >90% conversion. However, excess BF or elevated temperatures promote side reactions, increasing the anhydro impurity by 2–3%. Molecular sieves mitigate this by sequestering residual moisture, stabilizing the reaction environment.
Analytical Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Stability-indicating HPLC methods are pivotal for quantifying this compound. A reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (65:35, v/v) resolves the impurity at a retention time of 8.2 minutes. Detection via fluorescence (λ = 254 nm, λ = 370 nm) ensures sensitivity down to 0.05%.
Table 2: HPLC Parameters for Impurity Analysis
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular formula of this compound as CHClO, with a characteristic [M+H] peak at m/z 475.1264. Isotopic labeling studies using deuterated analogs (e.g., CHDClO) aid in tracking impurity formation pathways.
Industrial-Scale Production Considerations
Q & A
Q. What are the recommended synthetic routes for 1,4-Anhydro-1,5-dihydroxy-empagliflozin, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including selective protection/deprotection of hydroxyl groups and regioselective substitutions. For example, empagliflozin derivatives are typically synthesized via:
- Stepwise acetylation : Protecting hydroxyl groups with acetyl moieties under reflux conditions using glacial acetic acid as a catalyst .
- Crystallization : Single-crystal growth is achieved by slow evaporation in ethanol, followed by structural validation via X-ray diffraction (XRD) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures intermediate purity. Characterization employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .
Q. How is the solubility profile of this compound determined in different solvent systems?
Solubility is assessed using dynamic methods in pure solvents (e.g., ethanol, methanol) and binary mixtures. Key steps include:
- Thermodynamic modeling : The modified Apelblat equation correlates experimental solubility with temperature, while the NRTL model predicts activity coefficients in mixed solvents .
- Experimental validation : Shake-flask method at 25–45°C, followed by UV-Vis spectrophotometry or HPLC quantification .
- Critical parameters : Hydrogen bonding capacity and polarity of solvents significantly influence solubility .
Q. What analytical methods are recommended for impurity profiling of this compound?
Impurity identification requires:
- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) coupled to high-resolution MS for mass accuracy .
- Stability-indicating assays : Forced degradation studies (acid/base hydrolysis, oxidation) to assess impurity formation under stress conditions .
- Reference standards : Pharmacopeial-grade impurities (e.g., desbromo or hydroxy derivatives) are used for quantification .
Advanced Research Questions
Q. How can computational methods like DFT resolve structural ambiguities in this compound?
Density functional theory (DFT) complements experimental data by:
- Spectral predictions : Simulating infrared (IR), Raman, and electronic circular dichroism (ECD) spectra to confirm absolute configuration .
- Crystal structure validation : Comparing computed vs. experimental XRD data to identify lattice parameters and hydrogen-bonding networks .
- Energy minimization : Optimizing molecular geometry to assess steric or electronic effects influencing reactivity .
Q. What experimental design strategies are optimal for studying the pharmacokinetic variability of this compound?
Robust pharmacokinetic studies require:
- Factorial design : Use Minitab or similar software to model factors like dose, formulation, and fed/fasted states. For example, a 2-level factorial design with center points evaluates dose-response nonlinearity .
- Bioanalytical validation : LC-MS/MS methods with a lower limit of quantification (LLOQ) <1 ng/mL ensure precision in plasma concentration measurements .
- Covariate analysis : Adjust for variables like renal function or metabolic enzyme polymorphisms using mixed-effects modeling .
Q. How do albuminuria reduction mechanisms of this compound compare to empagliflozin in hypertensive models?
Mechanistic insights are derived from:
- Mediation analysis : Quantify contributions of systolic blood pressure (SBP) and HbA1c changes to albuminuria reduction using post-hoc regression models .
- Preclinical models : Uninephrectomized diabetic rats treated with the compound show dose-dependent glomerular filtration rate (GFR) improvements, measured via inulin clearance assays .
- Biomarker correlation : Urinary TNF-α and MCP-1 levels are monitored to assess anti-inflammatory effects .
Q. How can contradictory data on the compound’s uric acid-lowering effects be reconciled in heart failure studies?
Address contradictions via:
- Stratified analysis : Subgroup patients by baseline uric acid levels and renal function to isolate treatment effects .
- Time-resolved pharmacokinetics : Measure serum uric acid (SUA) at multiple intervals (e.g., 4, 12, 24 weeks) to capture dynamic responses .
- Mechanistic studies : In vitro assays on SGLT2-transfected HEK293 cells quantify urate transporter inhibition .
Q. What methodologies are used to assess the genotoxic potential of this compound impurities?
Regulatory-compliant approaches include:
- Ames test : Bacterial reverse mutation assay with TA98 and TA100 strains to detect mutagenicity .
- In silico toxicology : Derek Nexus or Leadscope software predict structural alerts for DNA reactivity .
- Micronucleus assay : Human lymphocyte cultures exposed to impurities (up to 1 mM) for chromosomal damage assessment .
Q. Notes
- Methodological focus : Emphasized experimental design, data analysis frameworks, and regulatory compliance.
- Advanced vs. basic : Differentiated by mechanistic depth (e.g., DFT vs. HPLC) and statistical complexity (e.g., factorial design vs. solubility testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
